molecular formula C28H27NO4 B11051394 4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione

4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione

Cat. No.: B11051394
M. Wt: 441.5 g/mol
InChI Key: TYHCKQIXXFAOLJ-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione involves multiple steps, including the formation of the benzodioxole and quinoline rings, followed by the spirocyclization process. Common reagents used in these reactions include palladium catalysts, xantphos, cesium carbonate, and various solvents like 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts like palladium and copper .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethyl)-4’,4’-dimethyl-3,4-dihydro-1H,2’H,6’H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-2’,6’-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-5',5'-dimethylspiro[1,3-dihydrobenzo[f]quinoline-2,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C28H27NO4/c1-27(2)13-25(30)28(26(31)14-27)12-21-20-6-4-3-5-19(20)8-9-22(21)29(16-28)15-18-7-10-23-24(11-18)33-17-32-23/h3-11H,12-17H2,1-2H3

InChI Key

TYHCKQIXXFAOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

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